molecular formula C6H4Cl2N2O2 B1203840 p-Benzoquinone, 2,5-diamino-3,6-dichloro- CAS No. 3908-48-3

p-Benzoquinone, 2,5-diamino-3,6-dichloro-

Cat. No. B1203840
CAS RN: 3908-48-3
M. Wt: 207.01 g/mol
InChI Key: QLHPOTDBWHTTBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,5-Diamino-3,6-dichloro-1,4-benzoquinone can be synthesized by modifying previously reported procedures. The synthesis involves condensation reactions, highlighting the importance of optimizing conditions to achieve the desired product efficiently. This synthesis process paves the way for exploring the compound's various applications in scientific research (Prasad et al., 2008).

Molecular Structure Analysis

The molecular structure of 2,5-diamino-3,6-dichloro-p-benzoquinone is characterized by its high degree of polarization and zwitterionic nature. X-ray crystallography and ab initio calculations reveal a structure that resembles p-benzoquinone, featuring a regular π-stack and an intermolecular hydrogen-bonding network. This structure contributes to the compound's distinctive physical and chemical properties (Akutagawa & Nakamura, 2006).

Chemical Reactions and Properties

The chemical reactivity of 2,5-diamino-3,6-dichloro-p-benzoquinone is influenced by its molecular structure, which facilitates various reactions including hydrogen bonding and charge transfer interactions. These reactions are essential for the compound's functionality as an electron acceptor in photosystem I (PSI) activity, indicating its potential in bioenergetic and photovoltaic applications (Lotina-Hennsen et al., 1998).

Physical Properties Analysis

The compound's physical properties, such as its color change in the solid state due to intermolecular charge-transfer interactions, are notable. These properties are critical for applications in materials science, where the compound's ability to undergo color changes under specific conditions can be harnessed for sensing or optical devices (Akutagawa & Nakamura, 2006).

Chemical Properties Analysis

The chemical properties of 2,5-diamino-3,6-dichloro-p-benzoquinone, including its sensitivity to photoreduction potential and its role as a strong lipophilic electron acceptor, highlight its versatility. These properties make the compound a candidate for investigation in various fields, including organic electronics and photoreduction processes (Lotina-Hennsen et al., 1998).

Scientific Research Applications

Antioxidant and Bioenergetic Properties

Benzoquinones, including derivatives like "p-Benzoquinone, 2,5-diamino-3,6-dichloro-," have been recognized for their significant biological functions in organisms. These compounds play crucial roles in bioenergetic transport, oxidative phosphorylation, and electron transport processes, crucial for cellular energy management. The antioxidant, anti-inflammatory, and anticancer activities of benzoquinones have been the subject of extensive research, underlining their therapeutic potential. The ease of synthesis and chemical modification of these compounds makes them attractive candidates for developing new drug molecules, highlighting their importance in medicinal chemistry and pharmacology (Dandawate et al., 2010).

Environmental Impact and Toxicity of Synthetic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with benzoquinones, has raised concerns about their environmental occurrence, human exposure, and toxicity. SPAs, including benzoquinone derivatives, have been detected in various environmental matrices and human tissues, raising questions about their long-term impact on health and ecosystems. Studies suggest that certain SPAs may exhibit hepatotoxicity, endocrine-disrupting effects, and potential carcinogenicity. This research underscores the need for further investigation into the environmental behavior and toxicity of benzoquinone derivatives to ensure their safe use and disposal (Liu & Mabury, 2020).

Pharmacological and Therapeutic Insights from Natural Benzoquinones

Embelin, a natural benzoquinone, demonstrates the therapeutic diversity of benzoquinone compounds, showcasing a wide range of pharmacological activities including antidiabetic, cardioprotective, neuroprotective, anti-inflammatory, antiviral, antimicrobial, antioxidant, wound healing, antifertility, analgesic, and anticancer effects. These findings emphasize the potential of benzoquinone derivatives in clinical research and the development of phyto-pharmaceuticals based on these compounds. The comprehensive review of embelin's chemistry, biological activities, and methods for its large-scale establishment underscores the importance of benzoquinone derivatives in advancing pharmaceutical science and healthcare solutions (Othman et al., 2020).

Safety And Hazards

When handling p-Benzoquinone, 2,5-diamino-3,6-dichloro-, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHPOTDBWHTTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192328
Record name p-Benzoquinone, 2,5-diamino-3,6-dichloro-
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Benzoquinone, 2,5-diamino-3,6-dichloro-

CAS RN

3908-48-3
Record name 2,5-Diamino-3,6-dichloro-2,5-cyclohexadiene-1,4-dione
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Record name p-Benzoquinone, 2,5-diamino-3,6-dichloro-
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Record name 2,6-Dichloro-p-benzoquinone
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Record name p-Benzoquinone, 2,5-diamino-3,6-dichloro-
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Record name 2,5-diamino-3,6-dichloro-p-benzoquinone
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